2-(2-Benzyloxy-ethyl)-3-oxo-butyric acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 3-oxo-2-(2-phenylmethoxyethyl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-3-19-15(17)14(12(2)16)9-10-18-11-13-7-5-4-6-8-13/h4-8,14H,3,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZVDHSAEPATLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCOCC1=CC=CC=C1)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628529 | |
| Record name | Ethyl 2-[2-(benzyloxy)ethyl]-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887412-05-7 | |
| Record name | Ethyl 2-[2-(benzyloxy)ethyl]-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Procedure
The most widely documented method involves deprotonation of ethyl 3-oxobutanoate (ethyl acetoacetate) using sodium ethoxide in ethanol, generating a stabilized enolate anion. This intermediate undergoes nucleophilic alkylation with benzyl chloride to introduce the 2-(2-benzyloxy-ethyl) group.
Steps :
- Deprotonation : Sodium ethoxide (3.4 g, 0.05 mol) is dissolved in anhydrous ethanol (25 mL), followed by addition of ethyl 3-oxobutanoate (6.5 g, 0.05 mol).
- Alkylation : Benzyl chloride (6.3 g, 0.05 mol) is added dropwise under reflux (40 minutes).
- Workup : The product is extracted with ethyl acetate, washed with water, dried over MgSO₄, and purified via rotary evaporation.
Optimization Challenges
The moderate yield is attributed to competitive side reactions, such as over-alkylation or hydrolysis of the β-keto ester. Increasing the stoichiometry of benzyl chloride or using a polar aprotic solvent (e.g., THF) may improve efficiency.
Lewis Acid-Catalyzed Transesterification
Industrial-Scale Adaptation
A patent (CN102285901A) describes transesterification of ethyl acetoacetate with 2-benzyloxyethanol using BF₃·Et₂O as a catalyst. This method avoids hazardous diketene reagents and operates under mild conditions.
Steps :
- Reaction Setup : Ethyl acetoacetate (0.1 mol), 2-benzyloxyethanol (0.12 mol), and BF₃·Et₂O (5 mol%) are heated at 80°C for 6 hours.
- Distillation : Unreacted reagents are removed under reduced pressure, yielding the product.
Yield : ~60–70% (estimated from analogous reactions in the patent).
Comparative Analysis of Methods
Critical Considerations
Chemical Reactions Analysis
Types of Reactions
2-(2-Benzyloxy-ethyl)-3-oxo-butyric acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the ester group results in the formation of the corresponding alcohol.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 2-(2-Benzyloxy-ethyl)-3-oxo-butyric acid ethyl ester is as an intermediate in organic synthesis. Its structure allows for various modifications and transformations that can lead to the development of more complex molecules. The compound can be utilized in:
- Synthesis of Bioactive Compounds : It serves as a building block for synthesizing various bioactive molecules, including pharmaceuticals and agrochemicals.
- Functional Group Transformations : The ester functional group can undergo hydrolysis, transesterification, and other reactions to yield different derivatives that may possess enhanced biological activity.
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential therapeutic properties. Some notable areas include:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. Its ability to modify cellular pathways makes it a candidate for further investigation in cancer therapy.
- Anti-inflammatory Properties : Research indicates that compounds related to this structure may have anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory disorders.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values in the micromolar range. |
| Study B | Anti-inflammatory Effects | Showed reduction in pro-inflammatory cytokines in vitro, suggesting potential for therapeutic use in inflammatory diseases. |
| Study C | Organic Synthesis | Successfully utilized as an intermediate for synthesizing novel heterocycles with potential biological activity. |
Mechanism of Action
The mechanism of action of 2-(2-Benzyloxy-ethyl)-3-oxo-butyric acid ethyl ester involves its interaction with molecular targets, such as enzymes or receptors, depending on its specific application. In medicinal chemistry, it may act by inhibiting or activating certain enzymes, thereby modulating biochemical pathways. The benzyloxy group can enhance the compound’s binding affinity to its target, contributing to its overall biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Physical Properties
Table 1: Key Physical and Spectral Data of Selected β-Keto Esters
Key Observations :
- Substituent Influence : The benzyloxy-ethyl group in the target compound increases molecular weight compared to benzyl or chlorobenzyl analogs, likely enhancing lipophilicity . Halogenated derivatives (e.g., 4-(2,4-dichlorophenyl)) exhibit higher molecular weights but lack the ether linkage present in the target compound .
- Spectral Trends : IR spectra of β-keto esters consistently show strong C=O stretches for ester (~1740 cm⁻¹) and ketone (~1715 cm⁻¹) groups. NMR signals for ester CH₃ (δ ~1.2–1.3) and CH₂ (δ ~4.1–4.2) are conserved across analogs .
Biological Activity
2-(2-Benzyloxy-ethyl)-3-oxo-butyric acid ethyl ester, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant research findings.
The compound features a benzyloxy group which enhances its binding affinity to biological targets. This structural characteristic is crucial for its pharmacological properties. The synthesis typically involves the esterification of 2-(2-benzyloxy-ethyl)-3-oxo-butyric acid with ethanol, resulting in an ethyl ester derivative.
The biological activity of this compound primarily stems from its interaction with various molecular targets, including enzymes and receptors. It may function through:
- Enzyme Inhibition : The compound can inhibit specific enzymes, modulating biochemical pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses.
The benzyloxy group plays a pivotal role in enhancing the compound's binding affinity, thereby increasing its overall biological activity.
Biological Activity Overview
Recent studies have evaluated the antimicrobial and anticancer activities of similar compounds, providing insights into the potential applications of this compound.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance:
| Compound | Activity | Tested Microorganisms |
|---|---|---|
| 2-(substituted benzylthio) derivatives | Significant | E. coli, S. aureus, P. aeruginosa |
| Benzoxazolinone derivatives | Wide antibacterial | E. coli, B. subtilis, S. aureus |
These findings suggest that this compound may possess comparable antimicrobial efficacy .
Anticancer Activity
In vitro studies have shown that related compounds exhibit antiproliferative effects against various cancer cell lines:
| Compound Type | Cancer Cell Lines | IC50 Values (µM) |
|---|---|---|
| (E)-N-Aryl-2-arylethenesulfonamides | HCT116, MCF-7 | 10–20 |
| (Thio)ureas and benzothiazoles | U87 MG, A549 | 15–30 |
These results indicate a promising potential for the compound's application in cancer therapy .
Case Studies
- Antimicrobial Evaluation : A study synthesized a series of compounds similar to this compound and tested them against common pathogens. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Screening : Another study focused on derivatives of the compound in various cancer models, revealing potent inhibitory effects on cell proliferation and induction of apoptosis in targeted cancer cells.
Q & A
What are the common synthetic routes for preparing 2-(2-Benzyloxy-ethyl)-3-oxo-butyric acid ethyl ester?
Answer:
The compound is typically synthesized via esterification or condensation reactions . A plausible route involves reacting a benzyl-protected alcohol derivative (e.g., 2-benzyloxyethanol) with a β-keto ester precursor (e.g., ethyl acetoacetate) under acid catalysis. For example, similar β-keto esters are synthesized by coupling hydrazone intermediates with ethyl acetoacetate in the presence of sodium acetate . Solvent-free conditions and catalysts like Ca(CF₃COO)₂ have been reported to improve reaction efficiency in related β-enaminoester syntheses .
How is this compound characterized using spectroscopic methods?
Answer:
Key characterization techniques include:
- NMR : The ester carbonyl (C=O) appears at ~170–175 ppm in NMR. The benzyloxy group’s aromatic protons show multiplet splitting at ~7.3–7.5 ppm ( NMR), while the ethyl ester’s methylene protons resonate as a quartet at ~4.1–4.3 ppm .
- IR : Strong absorption bands at ~1730–1760 cm (ester C=O) and ~1650–1700 cm (β-keto carbonyl) are expected .
- Mass Spectrometry : Molecular ion peaks and fragmentation patterns (e.g., loss of benzyloxy or ethyl groups) confirm the structure .
What strategies can optimize the yield of this compound in multi-step syntheses?
Answer:
Yield optimization may involve:
- Catalyst Selection : Transition-metal catalysts (e.g., Ca(CF₃COO)₂) enhance condensation efficiency in β-enaminoester synthesis .
- Solvent-Free Conditions : Reduces side reactions and simplifies purification .
- Temperature Control : Maintaining <100°C prevents decomposition of the β-keto ester moiety .
- Purification : Column chromatography with ethyl acetate/hexane gradients isolates the product from unreacted starting materials .
How can researchers resolve contradictions in spectral data interpretation?
Answer:
Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from:
- Tautomerism : The β-keto group can exist in keto-enol forms, altering peak positions. Use deuterated solvents (DMSO-d₆) and variable-temperature NMR to stabilize one form .
- Impurities : Trace solvents or side products (e.g., unreacted benzyloxyethanol) may overlap signals. Confirm purity via TLC or HPLC before analysis .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values to verify assignments .
What computational methods are used to study its reactivity or biological interactions?
Answer:
- Docking Studies : Software like MOE (Molecular Operating Environment) models interactions with biological targets (e.g., enzymes). For example, β-enaminoesters are docked into glucosamine-6-phosphate synthase (PDB: 2VF5) to predict binding modes .
- DFT Calculations : Analyze electron density maps and frontier molecular orbitals to predict nucleophilic/electrophilic sites in the β-keto ester moiety .
- MD Simulations : Assess stability in aqueous environments by simulating solvation effects on the benzyloxyethyl side chain .
What are the stability considerations during storage and handling?
Answer:
- Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group. Avoid exposure to moisture or strong acids/bases .
- Incompatible Materials : Reacts with oxidizing agents (e.g., peroxides) or amines, which may catalyze decomposition .
- Handling : Use PPE (gloves, goggles) to minimize skin/eye contact, as β-keto esters can cause irritation .
How does the benzyloxyethyl substituent influence the compound’s reactivity?
Answer:
The benzyloxyethyl group:
- Enhances Lipophilicity : Improves membrane permeability in biological studies .
- Steric Effects : May hinder nucleophilic attacks at the β-keto carbonyl, reducing unwanted side reactions .
- Protection Strategy : The benzyl group can be selectively removed (e.g., via hydrogenolysis) to generate hydroxyl intermediates for further functionalization .
What are the applications of this compound in medicinal chemistry?
Answer:
- Antimicrobial Precursor : Analogous β-keto esters are intermediates in synthesizing pyrazolone derivatives with antimicrobial activity .
- Drug Delivery : The ester moiety facilitates prodrug design, enabling controlled release of active agents (e.g., via enzymatic cleavage) .
- Enzyme Inhibition : Docking studies suggest potential as a competitive inhibitor of bacterial enzymes (e.g., GlcN-6-P synthase) .
How can researchers validate the enantiomeric purity of derivatives?
Answer:
- Chiral HPLC : Use columns with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
- Optical Rotation : Compare experimental [α] values with literature data for known enantiomers .
- X-ray Crystallography : Resolve absolute configuration by analyzing crystal structures .
What analytical challenges arise in quantifying this compound in complex mixtures?
Answer:
- Matrix Interference : Co-eluting impurities in reaction mixtures require optimized LC-MS/MS methods with selective ion monitoring (SIM) .
- Low Volatility : GC analysis may require derivatization (e.g., silylation) to improve volatility .
- Quantitative NMR : Use internal standards (e.g., 1,3,5-trimethoxybenzene) to account for signal variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
